2,5-Diazaspiro[3.4]octane
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Overview
Description
2,5-Diazaspiro[3.4]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms at the 2 and 5 positions. This unique structure imparts significant chemical stability and reactivity, making it an attractive scaffold in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diazaspiro[3.4]octane typically involves the annulation of cyclopentane or four-membered rings. One approach includes the annulation of the cyclopentane ring, while other methods involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diazaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the spiro structure, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield N-oxides, while reduction reactions can produce amines. Substitution reactions often result in halogenated derivatives .
Scientific Research Applications
2,5-Diazaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.
Medicine: Its unique structure and reactivity make it a valuable scaffold in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. In the context of its antimalarial activity, the compound disrupts the lifecycle of the malaria parasite by interfering with essential biological processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit multiple stages of the parasite’s lifecycle highlights its potential as a broad-spectrum antimalarial agent .
Comparison with Similar Compounds
- 2,6-Diazaspiro[3.4]octane
- 4,7-Diazaspiro[2.5]octane
- 5,7-Diazaspiro[3.4]octane-6,8-dione
Properties
IUPAC Name |
2,5-diazaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6(8-3-1)4-7-5-6/h7-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHLUHBOWUHHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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